molecular formula C14H23NO2 B14448600 3-(Cyclopropylcarbonyl)-5,7,7-trimethyl-6-oxa-3-azabicyclo(3.2.2)nonane CAS No. 74291-64-8

3-(Cyclopropylcarbonyl)-5,7,7-trimethyl-6-oxa-3-azabicyclo(3.2.2)nonane

Cat. No.: B14448600
CAS No.: 74291-64-8
M. Wt: 237.34 g/mol
InChI Key: NQTJBLDLKPQWAW-UHFFFAOYSA-N
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Description

3-(Cyclopropylcarbonyl)-5,7,7-trimethyl-6-oxa-3-azabicyclo(3.2.2)nonane is a bicyclic compound that belongs to the class of azabicyclo compounds. These compounds are known for their unique structural features and potential biological activities. The presence of a cyclopropylcarbonyl group and a bicyclic nonane structure makes this compound particularly interesting for various scientific research applications.

Preparation Methods

The synthesis of 3-(Cyclopropylcarbonyl)-5,7,7-trimethyl-6-oxa-3-azabicyclo(3.2.2)nonane typically involves multiple steps. One common method includes the Schmidt reaction followed by catalytic reduction to yield the azabicyclo nonane structure . The reaction with acid chlorides of picolinic, nicotinic, and isonicotinic acid leads to the formation of amides, which can be further reduced with lithium aluminium hydride (LiAlH4) to produce the desired amines . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

3-(Cyclopropylcarbonyl)-5,7,7-trimethyl-6-oxa-3-azabicyclo(3.2.2)nonane undergoes various chemical reactions, including:

Common reagents used in these reactions include acid chlorides, LiAlH4, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Cyclopropylcarbonyl)-5,7,7-trimethyl-6-oxa-3-azabicyclo(3.2.2)nonane has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Cyclopropylcarbonyl)-5,7,7-trimethyl-6-oxa-3-azabicyclo(3.2.2)nonane involves its interaction with specific molecular targets and pathways. For example, in the case of its antiprotozoal activity, the compound may inhibit key enzymes or interfere with the metabolic pathways of the parasites . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

3-(Cyclopropylcarbonyl)-5,7,7-trimethyl-6-oxa-3-azabicyclo(3.2.2)nonane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the presence of the cyclopropylcarbonyl group, which may contribute to its distinct biological activities.

Properties

CAS No.

74291-64-8

Molecular Formula

C14H23NO2

Molecular Weight

237.34 g/mol

IUPAC Name

cyclopropyl-(5,7,7-trimethyl-6-oxa-3-azabicyclo[3.2.2]nonan-3-yl)methanone

InChI

InChI=1S/C14H23NO2/c1-13(2)11-6-7-14(3,17-13)9-15(8-11)12(16)10-4-5-10/h10-11H,4-9H2,1-3H3

InChI Key

NQTJBLDLKPQWAW-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(O1)(CN(C2)C(=O)C3CC3)C)C

Origin of Product

United States

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